molecular formula C6H7ClF2O2S B6172320 6,6-difluorobicyclo[3.1.0]hexane-2-sulfonyl chloride CAS No. 2639459-81-5

6,6-difluorobicyclo[3.1.0]hexane-2-sulfonyl chloride

Cat. No.: B6172320
CAS No.: 2639459-81-5
M. Wt: 216.63 g/mol
InChI Key: GJEWJFPJKYMYDV-UHFFFAOYSA-N
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Description

6,6-difluorobicyclo[310]hexane-2-sulfonyl chloride is a chemical compound known for its unique structural and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-difluorobicyclo[3.1.0]hexane-2-sulfonyl chloride typically involves the reaction of a bicyclo[3.1.0]hexane derivative with sulfonyl chloride under specific conditions. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. The exact synthetic route and conditions can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale production would involve optimization of the synthetic routes to ensure cost-effectiveness and high yield. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6,6-difluorobicyclo[3.1.0]hexane-2-sulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction and reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

6,6-difluorobicyclo[3.1.0]hexane-2-sulfonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,6-difluorobicyclo[3.1.0]hexane-2-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    6,6-difluorobicyclo[3.1.0]hexane-3-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at a different position.

    Bicyclo[3.1.0]hexane derivatives: Various derivatives with different functional groups attached to the bicyclic structure.

Uniqueness

6,6-difluorobicyclo[3.1.0]hexane-2-sulfonyl chloride is unique due to its specific structural arrangement and the presence of the reactive sulfonyl chloride group. This combination of features makes it particularly useful in applications requiring selective reactivity and stability .

Properties

CAS No.

2639459-81-5

Molecular Formula

C6H7ClF2O2S

Molecular Weight

216.63 g/mol

IUPAC Name

6,6-difluorobicyclo[3.1.0]hexane-2-sulfonyl chloride

InChI

InChI=1S/C6H7ClF2O2S/c7-12(10,11)4-2-1-3-5(4)6(3,8)9/h3-5H,1-2H2

InChI Key

GJEWJFPJKYMYDV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C1C2(F)F)S(=O)(=O)Cl

Purity

95

Origin of Product

United States

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